Norsinoacutine
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Overview
Description
Norsinoacutine is a natural alkaloid that is found in the plant species of Corydalis yanhusuo. It has been used in traditional Chinese medicine for centuries as an analgesic and sedative. Recently, norsinoacutine has gained attention in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
Alkaloid Biosynthesis
Norsinoacutine, along with other morphinandienone alkaloids like sinoacutine and flavinantine, has been a subject of study in the context of alkaloid biosynthesis. Research conducted by Stuart and Graham (1973) in Phytochemistry explored the biosynthesis of these alkaloids, using a range of compounds for the study, including norsinoacutine and its derivatives (Stuart & Graham, 1973).
Affinity to GABA-Receptors
Investigations by Eisenreich, Höfner, and Bracher (2003) into several plants of Croton flavens L. from Barbados led to the isolation of norsinoacutine, among other alkaloids. This study specifically examined the affinities of these alkaloids to GABA-receptors, finding that other compounds showed higher affinity than norsinoacutine (Eisenreich et al., 2003).
Structural Elucidation and Acid Rearrangement
Further research by Stuart, Chambers, and Byfield (1969) focused on the isolation and structural elucidation of norsinoacutine from Croton flavens L. This study also reported on the acid rearrangement of some norsinoacutine derivatives (Stuart et al., 1969).
properties
CAS RN |
13186-21-5 |
---|---|
Product Name |
Norsinoacutine |
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(1S,9R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one |
InChI |
InChI=1S/C18H19NO4/c1-22-14-4-3-10-7-12-11-8-13(20)15(23-2)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8-9,12,19,21H,5-7H2,1-2H3/t12-,18+/m1/s1 |
InChI Key |
JYZAYBRTZJWZDR-XIKOKIGWSA-N |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=O)C(=C[C@@]42CCN3)OC)C=C1)O |
SMILES |
COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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